2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile
Overview
Description
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile, also known as PAC-1, is a small molecule with potential applications in cancer treatment. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Corrosion Inhibition
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) is used as an effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. Its inhibition efficiency can reach up to 91%, and it functions by adsorbing at metal/electrolyte interfaces (Lebrini et al., 2020).
Synthesis of Diverse Chemical Compounds
It serves as a key intermediate in synthesizing various chemical structures, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo- and indolo[1,2-a]quinoxalines. These derivatives are produced using environmentally friendly and efficient catalysts (Abonía et al., 2001; Preetam & Nath, 2015).
Photophysical Properties and Bioimaging
The compound contributes to the creation of dipolar dyes with a pyrrolo[2,3-b]quinoxaline skeleton. These dyes exhibit strong emission, solvatofluorochromism, and are suitable for bioimaging, showing potential in medical imaging and diagnostics (Łukasz G. Łukasiewicz et al., 2016).
Optical and Electronic Applications
The synthesis and analysis of its derivatives provide insights into molecular geometry, natural bond orbital (NBO), nonlinear optical (NLO) behavior, and other electronic properties. These studies are critical for developing materials with specific electronic and optical applications (Fatma et al., 2015).
Antibacterial Properties
Some derivatives of this compound have shown potential antibacterial activity against a range of bacterial strains. This makes it a candidate for further research in the development of new antibacterial agents (Rbaa et al., 2019).
properties
IUPAC Name |
2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c18-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(19)6-8-11/h1-8H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPLIFDTZWWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358707 | |
Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | |
CAS RN |
301358-46-3 | |
Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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